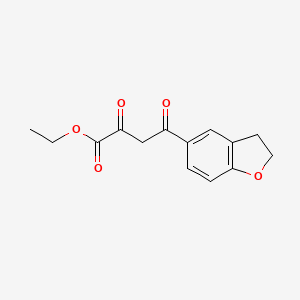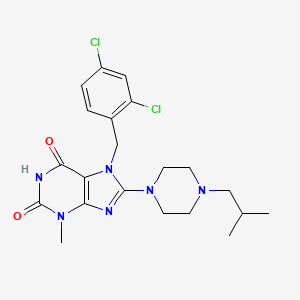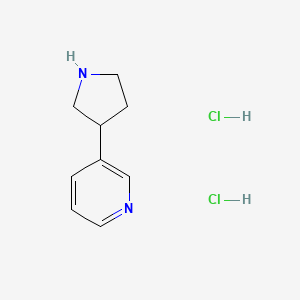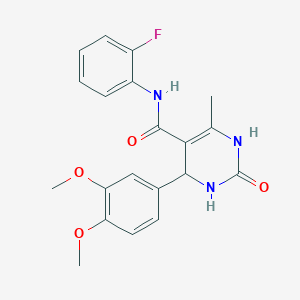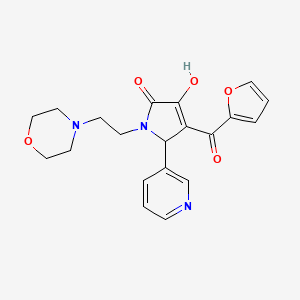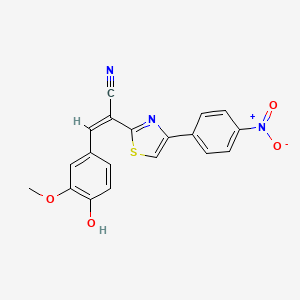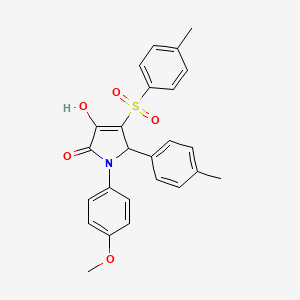
3-hydroxy-1-(4-methoxyphenyl)-5-(p-tolyl)-4-tosyl-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-1-(4-methoxyphenyl)-5-(p-tolyl)-4-tosyl-1H-pyrrol-2(5H)-one, also known as HPP-893, is a synthetic compound that has shown promising results in scientific research applications. HPP-893 belongs to the class of pyrrolone compounds and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Crystal Formation and Structure :
- A study by Ogura et al. (2006) explored the synthesis of organic crystals with metallic luster using pyrroles similar to the chemical compound . The crystal structures of these compounds relate to their metallic color appearance (Ogura, Ooshima, Akazome, & Matsumoto, 2006).
Synthesis and Reactivity :
- Gein and Pastukhova (2020) investigated 3-hydroxy-3-pyrrolin-2-ones, closely related to the compound . They studied the synthesis of these compounds, highlighting their reactivity and potential for forming various condensed systems (Gein & Pastukhova, 2020).
Inhibition Properties :
- Rooney et al. (1983) studied a series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, similar to the compound , for their inhibition properties against glycolic acid oxidase. They found that compounds with large lipophilic 4-substituents were potent inhibitors (Rooney et al., 1983).
Molecular Structure Analysis :
- A study by Mohammat et al. (2008) on a closely related compound, 4-hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one, revealed insights into its molecular structure, with an emphasis on the conformation of the pyrrolidin-2-one ring and intermolecular interactions (Mohammat, Shaameri, Hamzah, Fun, & Chantrapromma, 2008).
Chemical Transformations :
- Bleile and Otto (2005) discussed the transformation of pyrrolo[3,4-a]carbazoles, which are structurally related to the compound , highlighting the various chemical reactions these compounds can undergo and their potential applications (Bleile & Otto, 2005).
Anion Binding Properties :
- Anzenbacher et al. (1999) researched calix[4]pyrroles, which are related to the compound , focusing on their anion binding properties. This study offers insights into the potential applications of similar compounds in anion recognition and sensing (Anzenbacher, Jursíková, Lynch, Gale, & Sessler, 1999).
Coordination Compounds and Complexes :
- Zhang, Rettig, and Orvig (1991) studied 1-aryl-3-hydroxy-2-methyl-4-pyridinones, which share structural similarities with the compound . Their research focused on the formation of coordination compounds and their characterization, which is relevant for understanding the complexation behavior of similar compounds (Zhang, Rettig, & Orvig, 1991).
Propiedades
IUPAC Name |
4-hydroxy-1-(4-methoxyphenyl)-2-(4-methylphenyl)-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5S/c1-16-4-8-18(9-5-16)22-24(32(29,30)21-14-6-17(2)7-15-21)23(27)25(28)26(22)19-10-12-20(31-3)13-11-19/h4-15,22,27H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUXFUSVCZJVOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=C(C=C3)OC)O)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-1-(4-methoxyphenyl)-5-(p-tolyl)-4-tosyl-1H-pyrrol-2(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-[5-(Dimethylsulfamoyl)-2-methylanilino]-1-oxopropan-2-yl] 4-formylbenzoate](/img/structure/B2586407.png)
![[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2586410.png)
![N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2586411.png)
![2-chloro-1-[2,5-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethanone](/img/structure/B2586413.png)
![3-[2-[butyl(methyl)amino]ethyl]-6-(4-morpholinyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2586415.png)

